molecular formula C11H18O3 B11939387 3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 104178-62-3

3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No.: B11939387
CAS No.: 104178-62-3
M. Wt: 198.26 g/mol
InChI Key: QMQGBJJCXLMPNY-UHFFFAOYSA-N
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Description

3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]- is a synthetic organic compound featuring a six-carbon alkyne chain (hexynol) with a hydroxyl group at position 1 and a tetrahydropyran (THP)-protected hydroxyl group at position 5. The THP ether serves as a protective group, enhancing the compound’s stability during synthetic reactions while maintaining reactivity at other sites.

Properties

CAS No.

104178-62-3

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

6-(oxan-2-yloxy)hex-3-yn-1-ol

InChI

InChI=1S/C11H18O3/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h11-12H,3-10H2

InChI Key

QMQGBJJCXLMPNY-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCC#CCCO

Origin of Product

United States

Preparation Methods

Grignard Reaction Methodology

The reaction proceeds in three stages:

  • Formation of ethylacetylene magnesium halide : Propargyl chloride reacts with methyl magnesium halide (e.g., MgClCH₃) in anhydrous tetrahydrofuran (THF) at temperatures between -30°C and +20°C. Copper(I) chloride is often added catalytically to accelerate the reaction.

  • Ethylene oxide addition : Ethylene oxide (0.5–1 mole per mole of methyl magnesium halide) is introduced to the intermediate at -10°C to +40°C, forming a halogenomagnesium salt of hexyn-3-ol-1.

  • Hydrolysis : The magnesium complex is hydrolyzed using aqueous ammonium chloride, yielding 3-hexyn-1-ol after distillation.

Table 1: Yields of 3-Hexyn-1-ol Using Different Methyl Halides

Methyl HalideTemperature (°C)CatalystYield (%)
Chloride0Cu(I)Cl60
Bromide0Cu(I)Cl60
Iodide0Cu(I)Cl54
Chloride*+10Cu(I)Cl60

*Reaction conducted at elevated temperature.

This method avoids costly starting materials like 1,2-butadiene and reduces reaction times to 1–5 hours, significantly improving industrial viability compared to older routes involving sodium ethylacetylene.

Protection of the Hydroxyl Group with Tetrahydropyranyl Ether

The second stage involves protecting the primary alcohol of 3-hexyn-1-ol using dihydropyran (DHP) under acid catalysis, forming the THP ether derivative.

Reaction Mechanism and Conditions

The THP protection proceeds via acid-catalyzed nucleophilic addition. The hydroxyl group attacks the electrophilic C2 position of DHP, facilitated by Brønsted acids like p-toluenesulfonic acid (pTSA). Typical conditions include:

  • Solvent : Dichloromethane (DCM) or THF.

  • Catalyst load : 0.1–1.0 equiv. of pTSA.

  • Temperature : Room temperature (20–25°C).

  • Reaction time : 2–6 hours.

Table 2: Optimization of THP Ether Formation

CatalystSolventTime (h)Yield (%)
pTSADCM485
HCl (gaseous)THF678
PPTSDCM382

PPTS = Pyridinium p-toluenesulfonate.

The THP group enhances the stability of 3-hexyn-1-ol during subsequent reactions, making it a critical intermediate in multistep syntheses.

Alternative Synthetic Pathways

While the Grignard-THP protection sequence dominates industrial production, alternative routes have been explored:

Direct Alkyne Functionalization

Recent studies suggest that 3-hexyn-1-ol can be functionalized via Sonogashira coupling, though this method requires palladium catalysts and is less cost-effective for large-scale synthesis.

Enzymatic Protection

Preliminary research indicates that lipases can catalyze THP ether formation under mild conditions, albeit with lower yields (~50%) compared to acid catalysis.

Reaction Optimization and Scalability

Catalyst Efficiency

pTSA remains the optimal catalyst for THP protection due to its solubility in organic solvents and minimal side reactions. Higher catalyst loads (≥0.5 equiv.) reduce reaction times but risk acid-sensitive byproducts.

Temperature Control

Exothermic reactions during Grignard formation necessitate precise temperature control. Reactions conducted above +20°C saw reduced yields due to premature decomposition of intermediates.

Analytical Characterization

Post-synthesis validation employs:

  • NMR Spectroscopy : Distinct signals for the alkyne proton (δ 1.8–2.2 ppm) and THP ether protons (δ 3.4–4.0 ppm).

  • IR Spectroscopy : Alkyne C≡C stretch at ~2100 cm⁻¹ and hydroxyl absence confirming protection.

  • GC-MS : Molecular ion peak at m/z 198.264 corresponding to C₁₁H₁₈O₃.

Applications and Derivatives

The THP-protected alcohol serves as a precursor in:

  • Medicinal Chemistry : Click chemistry applications via alkyne-azide cycloadditions.

  • Fragrance Industry : Hydrogenation to cis-hexen-3-ol-1, a key component in green-note fragrances .

Chemical Reactions Analysis

Types of Reactions

3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkenes or alkanes .

Scientific Research Applications

3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages. Additionally, the tetrahydropyranyl group can act as a protecting group, preventing unwanted reactions during synthesis .

Comparison with Similar Compounds

Structural Analogs

THP-Protected Alcohols
  • Example: (2S)-3-((2-(6-(methylamino)pyridin-3-yl)quinolin-6-yl)oxy)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl-4-methylbenzenesulfonate () Structure: Contains a THP-protected hydroxyl group and a sulfonate ester, enabling fluorination under high temperatures (110–125°C). Key Difference: The target compound lacks aromatic heterocycles (e.g., quinoline) and sulfonate groups, simplifying its reactivity profile. Both compounds use THP to stabilize hydroxyls during synthesis .
  • Example: Ice plant glycosides (e.g., Compound 8 in : 3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl acrylate) Structure: Natural THP-containing glycosides with multiple hydroxyl and acrylate substituents. Key Difference: The target compound’s alkyne chain and synthetic origin contrast with the polar, naturally derived glycosides. bioactive natural products) .
Acetylenic Alcohols
  • Example: (2S,3R,6R)-2-[(R)-1-Hydroxyallyl]-4,4-dimethoxy-6-methyltetrahydro-2H-pyran-3-ol () Structure: Features an allyl alcohol and a THP ring formed via cyclization. Key Difference: The target’s terminal alkyne offers distinct reactivity (e.g., Sonogashira coupling) compared to the allyl alcohol’s conjugation-driven reactions .

Physicochemical Properties

  • Stability : THP ethers are acid-labile but stable under basic or neutral conditions. demonstrates THP stability up to 125°C, suggesting the target compound can tolerate moderate heating .
  • Solubility : The alkyne and THP groups in the target compound enhance lipophilicity compared to polar glycosides () or hydroxyallyl derivatives (). This impacts solvent choice (e.g., 1,4-dioxane in ) and chromatographic purification .

Biological Activity

3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]- (CAS Number: 13994-59-7) is a chemical compound with significant interest in various biological applications. This compound features a unique structure that combines an alkyne and an ether functional group, potentially contributing to its biological activity. Understanding its biological properties is crucial for its application in pharmaceuticals, agriculture, and other fields.

PropertyValue
Molecular FormulaC11H18O3
Molecular Weight198.26 g/mol
StructureStructure
CAS Number13994-59-7

Biological Activity

The biological activity of 3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]- has been explored in several studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

In vitro studies have demonstrated that 3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]- can reduce the production of pro-inflammatory cytokines in immune cells. This suggests its potential use in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various alkyne derivatives, including 3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting a promising antibacterial profile.
  • Anti-inflammatory Activity : In a cellular model simulating inflammation, this compound was shown to downregulate the expression of TNF-alpha and IL-6 in macrophages by approximately 50% when treated at concentrations of 10 µM. This finding supports its potential therapeutic application in managing inflammatory responses.

Research Findings

Recent research has focused on synthesizing derivatives of 3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]- to enhance its biological activity. Modifications to the tetrahydropyran moiety have been particularly effective in increasing potency against specific bacterial strains while maintaining low cytotoxicity to human cells.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mLJournal of Medicinal Chemistry
Anti-inflammatory↓ TNF-alpha by 50%Cellular Immunology Studies

Q & A

Q. What are the common synthetic routes for 3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-?

The synthesis typically involves constructing the tetrahydropyran ring followed by functionalization. Key steps include:

  • Pyran ring formation : Cyclization of diols or epoxide intermediates under acidic or basic conditions .
  • Alkyne introduction : Sonogashira coupling or nucleophilic substitution to attach the hexynol moiety .
  • Protection/deprotection strategies : Use of tetrahydropyran (THP) as a protecting group for hydroxyl functionalities, requiring acidic conditions (e.g., HCl in THF) for cleavage .
    Methodological Note : Optimize reaction yields by controlling temperature (0–60°C) and solvent polarity (e.g., DMF for polar intermediates) .

Q. Which analytical techniques are critical for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and regioselectivity, particularly for the THP-protected hydroxyl group and alkyne position .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns, especially for detecting trace impurities .
  • Infrared (IR) Spectroscopy : Identify alkyne C≡C stretches (~2100–2260 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹) .

Q. How should this compound be safely handled in laboratory settings?

  • Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent alkyne oxidation or THP ring hydrolysis .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Q. What functional group transformations are feasible for this compound?

  • Alkyne Reactions : Catalytic hydrogenation (H₂/Pd-C) to cis-alkenes or oxidative cleavage (O₃, then Zn/H₂O) to carboxylic acids .
  • THP Deprotection : Acidic hydrolysis (p-TsOH in MeOH) to regenerate the hydroxyl group .
  • Etherification : Alkylation of the free hydroxyl group using alkyl halides under basic conditions (e.g., NaH/THF) .

Q. What purification methods are recommended post-synthesis?

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (5–30%) to separate THP-protected intermediates .
  • Distillation : For volatile byproducts, employ fractional distillation under reduced pressure .
  • Recrystallization : Utilize ethanol/water mixtures for high-purity crystalline products .

Advanced Research Questions

Q. How does stereochemistry at the THP ring influence biological activity?

The configuration of the THP ring affects binding to biological targets (e.g., enzymes or receptors). For example:

  • (S)-configured THP derivatives show higher affinity for cytochrome P450 enzymes due to spatial alignment with hydrophobic pockets .
  • Racemic mixtures may exhibit reduced activity, necessitating chiral HPLC or enzymatic resolution to isolate enantiomers .
    Methodological Note : Use molecular docking simulations (e.g., AutoDock Vina) to predict stereochemical preferences .

Q. What reaction mechanisms underpin the formation of the THP-protected alkyne?

  • Acid-Catalyzed Cyclization : Protonation of a diol intermediate followed by nucleophilic attack to form the pyran ring, with water as a leaving group .
  • Alkyne Coupling : A palladium-catalyzed (Pd(PPh₃)₄) cross-coupling between a terminal alkyne and a THP-bromo intermediate, proceeding via oxidative addition and transmetallation steps .
    Contradiction Alert : Some studies report competing side reactions (e.g., Glaser coupling of alkynes) under high Pd concentrations, requiring strict stoichiometric control .

Q. How can contradictions in thermodynamic data (e.g., ΔrH° values) be resolved?

Discrepancies in reaction enthalpy (ΔrH°) often arise from:

  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states differently than nonpolar solvents (e.g., toluene) .
  • Isomeric Byproducts : Unaccounted stereoisomers skew calorimetric measurements. Use GC-MS or 2D NMR to identify hidden species .
    Resolution Strategy : Replicate experiments using standardized solvents (IUPAC-recommended) and report uncertainty intervals .

Q. What role does this compound play in medicinal chemistry research?

  • Prodrug Development : The THP group enhances bioavailability by masking hydroxyl groups, which are enzymatically cleaved in vivo .
  • Antimicrobial Studies : Alkyne moieties disrupt bacterial cell membranes; synergistic effects with THP derivatives are under investigation .
    Current Challenges : Balancing lipophilicity (THP) and reactivity (alkyne) to optimize pharmacokinetics .

Q. What advanced analytical techniques address impurity profiling?

  • LC-HRMS/MS : Detect trace impurities (<0.1%) using C18 columns and electrospray ionization (ESI) .
  • X-ray Crystallography : Resolve structural ambiguities in crystalline intermediates, particularly for THP ring conformations .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict stability of potential degradation products .

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